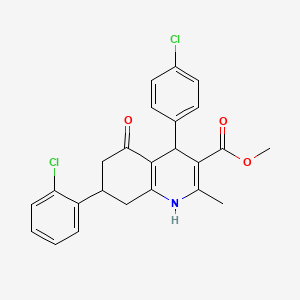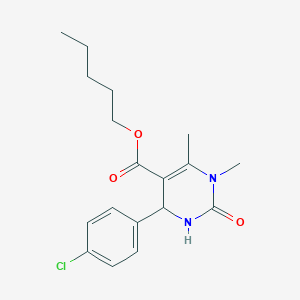![molecular formula C20H33N3O2 B5059319 N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B5059319.png)
N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in the pharmaceutical industry . This compound is structurally complex, featuring a furan ring, multiple piperidine rings, and various functional groups that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine intermediates, followed by the introduction of the furan ring and the carboxamide group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine rings through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amine groups via nucleophilic substitution.
Coupling Reactions: Coupling of the piperidine intermediates with the furan ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl Analogues: Compounds like 3-furanylfentanyl and 2-fluoroisobutyrfentanyl share structural similarities with N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide.
Piperidine Derivatives: Other piperidine-based compounds, such as N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine, also exhibit similar pharmacological properties.
Eigenschaften
IUPAC Name |
N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-4-22(20(24)19-16(2)9-14-25-19)15-17-5-12-23(13-6-17)18-7-10-21(3)11-8-18/h9,14,17-18H,4-8,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLMGHHMXDIXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=C(C=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5059238.png)
![2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde](/img/structure/B5059240.png)
![4-[3-Methyl-4-[2-(4-methylphenyl)ethynyl]-2-phenylchromen-2-yl]morpholine](/img/structure/B5059243.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl (benzoylthio)acetate](/img/structure/B5059249.png)
![5-({[2-(trifluoromethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5059256.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5059262.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)
![N-[(4-chlorophenyl)methyl]-N'-cycloheptyloxamide](/img/structure/B5059303.png)


![(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5059320.png)
